3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methyl-benzimidazole: A derivative with similar structural features but different biological properties.
4-Chloro-benzimidazole: Another derivative with distinct chemical and biological characteristics
Uniqueness
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-benzyl group and the propionic acid side chain can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(18(22)23)11-21-16-5-3-2-4-15(16)20-17(21)10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,23) |
InChI Key |
NUIZNGTWOLJUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.